molecular formula C22H24BrOP B1614120 (2-Ethoxyethyl)triphenylphosphoniuM broMide CAS No. 25361-69-7

(2-Ethoxyethyl)triphenylphosphoniuM broMide

Cat. No. B1614120
CAS RN: 25361-69-7
M. Wt: 415.3 g/mol
InChI Key: SXPXVPGJBRZVLW-UHFFFAOYSA-M
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Description

(2-Ethoxyethyl)triphenylphosphonium bromide, also known as ETEB, is a quaternary phosphonium salt that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. This compound is commonly used as a mitochondrial targeting agent, and its ability to selectively accumulate in mitochondria has made it a valuable tool for studying mitochondrial function and dysfunction. In

Mechanism Of Action

The mechanism of action of (2-Ethoxyethyl)triphenylphosphoniuM broMide involves its ability to selectively accumulate in mitochondria. Once inside the mitochondria, (2-Ethoxyethyl)triphenylphosphoniuM broMide acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane and uncoupling oxidative phosphorylation. This leads to an increase in mitochondrial respiration and ATP production, as well as the generation of reactive oxygen species (ROS). The ROS generated by (2-Ethoxyethyl)triphenylphosphoniuM broMide can have both beneficial and detrimental effects on cellular function, depending on the concentration and duration of exposure.

Biochemical And Physiological Effects

(2-Ethoxyethyl)triphenylphosphoniuM broMide has been shown to have a variety of biochemical and physiological effects, including increased mitochondrial respiration and ATP production, induction of mitochondrial biogenesis, and modulation of cellular redox status. (2-Ethoxyethyl)triphenylphosphoniuM broMide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, (2-Ethoxyethyl)triphenylphosphoniuM broMide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2-Ethoxyethyl)triphenylphosphoniuM broMide in lab experiments is its ability to selectively accumulate in mitochondria, allowing for targeted manipulation of mitochondrial function. (2-Ethoxyethyl)triphenylphosphoniuM broMide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using (2-Ethoxyethyl)triphenylphosphoniuM broMide is its potential to generate ROS, which can have detrimental effects on cellular function. Additionally, (2-Ethoxyethyl)triphenylphosphoniuM broMide may have off-target effects on other cellular processes, which can complicate data interpretation.

Future Directions

There are several future directions for research on (2-Ethoxyethyl)triphenylphosphoniuM broMide. One area of interest is the development of new mitochondrial-targeted therapeutics based on the structure of (2-Ethoxyethyl)triphenylphosphoniuM broMide. Another area of interest is the investigation of the effects of (2-Ethoxyethyl)triphenylphosphoniuM broMide on mitochondrial dynamics, including fusion and fission. Additionally, further research is needed to fully understand the effects of (2-Ethoxyethyl)triphenylphosphoniuM broMide on cellular redox status and ROS generation. Finally, the potential off-target effects of (2-Ethoxyethyl)triphenylphosphoniuM broMide on other cellular processes should be explored in more detail to fully understand its mechanism of action.

Scientific Research Applications

(2-Ethoxyethyl)triphenylphosphoniuM broMide has been widely used in scientific research for its ability to selectively accumulate in mitochondria. This property has made it a valuable tool for studying mitochondrial function and dysfunction in various biological systems, including cells, tissues, and whole organisms. (2-Ethoxyethyl)triphenylphosphoniuM broMide has been used to investigate the role of mitochondria in aging, cancer, neurodegenerative diseases, and metabolic disorders. It has also been used to study the effects of mitochondrial-targeted antioxidants and therapeutics.

properties

IUPAC Name

2-ethoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24OP.BrH/c1-2-23-18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXVPGJBRZVLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70637549
Record name (2-Ethoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyethyl)triphenylphosphoniuM broMide

CAS RN

25361-69-7
Record name NSC84061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Ethoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70637549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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